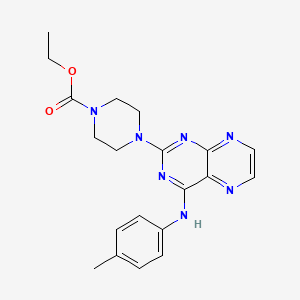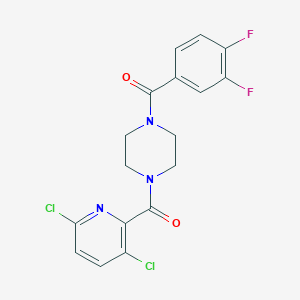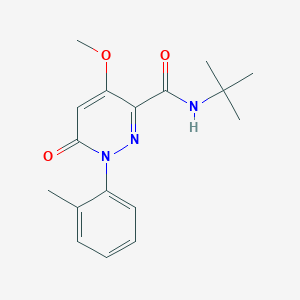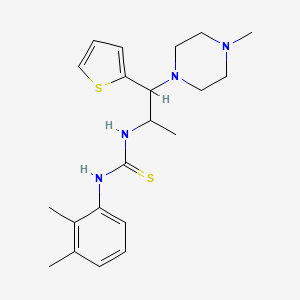![molecular formula C20H20N6O3 B2481684 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 443329-93-9](/img/structure/B2481684.png)
7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound . It belongs to the class of triazoles, which are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest in medicinal chemistry . The process involves the union of a great potential synthetic substances consistently in laboratories around the world . The synthesis of such compounds often involves substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .Molecular Structure Analysis
The molecular structure of the compound involves a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . The compound crystallizes in a monoclinic P 2 1 / n space group .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors . This ability makes them a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide:
Antimicrobial Agents
This compound, part of the triazolo[1,5-a]pyrimidine family, has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial enzymes and receptors, making it effective against a variety of Gram-positive and Gram-negative bacteria . This makes it a promising candidate for developing new antibiotics, especially in the fight against multidrug-resistant pathogens.
Antifungal Applications
Triazole derivatives, including this compound, are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to the death of the fungal cells. Such properties make this compound valuable in treating fungal infections.
Anticancer Research
The compound’s ability to bind with various enzymes and receptors also makes it a candidate for anticancer research. Triazolo[1,5-a]pyrimidines have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis . This compound could be explored further for its efficacy in treating different types of cancer.
Antiviral Agents
Research has indicated that triazole derivatives can act as antiviral agents by inhibiting viral replication . This compound could be particularly useful in developing treatments for viral infections, including those caused by RNA viruses like HIV and influenza.
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of triazole derivatives are well-documented . This compound could be used to develop new medications for treating inflammatory diseases and pain management, providing an alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Antidiabetic Agents
Triazolo[1,5-a]pyrimidines have shown potential in managing diabetes by modulating glucose levels and improving insulin sensitivity . This compound could be investigated for its ability to treat type 2 diabetes, offering a new avenue for diabetes management.
Cardiovascular Disease Treatment
The compound’s structure allows it to interact with various biological targets involved in cardiovascular diseases . It could be used to develop new treatments for conditions such as hypertension and heart failure, contributing to cardiovascular health.
Material Science Applications
Beyond medicinal chemistry, this compound has applications in material science. Its unique structure can be utilized in the development of new materials with specific properties, such as improved thermal stability and conductivity . This makes it valuable in fields like electronics and nanotechnology.
Mécanisme D'action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known to bind readily in biological systems with various enzymes and receptors, leading to a range of biological activities .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure are known to have a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-tubercular, and adenosine antagonist effects .
Action Environment
It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions, suggesting that certain environmental factors may play a role in the compound’s synthesis .
Orientations Futures
The future directions in the research of triazole compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Propriétés
IUPAC Name |
7-(2,3-dimethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-12-16(19(27)25-13-6-5-9-21-10-13)17(26-20(24-12)22-11-23-26)14-7-4-8-15(28-2)18(14)29-3/h4-11,17H,1-3H3,(H,25,27)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSNOBXAJBHSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2481602.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-3-carboxamide](/img/structure/B2481603.png)

![3-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2481611.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2481612.png)

![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)
![ethyl 4-((4-((3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2481618.png)


![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)